1-[(E)-2-methylbut-2-enyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(E)-2-methylbut-2-enyl]-4-(4-nitrophenyl)piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-nitrophenyl group and an (E)-2-methylbut-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-methylbut-2-enyl]-4-(4-nitrophenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Nitrophenyl Group: The piperazine ring is then reacted with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-nitrophenyl group.
Addition of (E)-2-methylbut-2-enyl Group: The final step involves the addition of the (E)-2-methylbut-2-enyl group through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-2-methylbut-2-enyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the (E)-2-methylbut-2-enyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Reduction of Nitrophenyl Group: 1-[(E)-2-methylbut-2-enyl]-4-(4-aminophenyl)piperazine.
Oxidation of (E)-2-methylbut-2-enyl Group: Corresponding carboxylic acids or ketones.
Scientific Research Applications
1-[(E)-2-methylbut-2-enyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the effects of nitrophenyl-substituted piperazines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 1-[(E)-2-methylbut-2-enyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The nitrophenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 1-[(E)-2-methylbut-2-enyl]-4-(4-methylphenyl)piperazine
- 1-[(E)-2-methylbut-2-enyl]-4-(4-chlorophenyl)piperazine
- 1-[(E)-2-methylbut-2-enyl]-4-(4-fluorophenyl)piperazine
Uniqueness: 1-[(E)-2-methylbut-2-enyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(E)-2-methylbut-2-enyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-13(2)12-16-8-10-17(11-9-16)14-4-6-15(7-5-14)18(19)20/h3-7H,8-12H2,1-2H3/b13-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVOSRXGZFMEI-QLKAYGNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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